molecular formula C12H16BrNO B13268145 N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine

Cat. No.: B13268145
M. Wt: 270.17 g/mol
InChI Key: QMCHBQBTKZKXRR-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is a brominated aromatic amine characterized by a 2-methyloxolane (tetrahydrofuran) ring substituted at the 3-position with an amine group linked to a 2-bromo-4-methylphenyl moiety. This compound belongs to a class of halogenated aniline derivatives, which are frequently utilized as intermediates in organic synthesis, pharmaceutical research, and material science due to their structural versatility and reactivity .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-8-3-4-12(10(13)7-8)14-11-5-6-15-9(11)2/h3-4,7,9,11,14H,5-6H2,1-2H3

InChI Key

QMCHBQBTKZKXRR-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NC2=C(C=C(C=C2)C)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine typically involves the reaction of 2-bromo-4-methylphenylamine with 2-methyloxirane under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques, such as recrystallization or column chromatography, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Corresponding oxides or hydroxylated derivatives.

    Reduction: Amines or alcohols.

    Substitution: Hydroxylated or aminated derivatives.

Scientific Research Applications

N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Molecular Comparisons

The compound is compared below with three closely related analogues:

N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine (CAS: 1554879-22-9)

N-(4-Chloro-2-methylphenyl)-2-methyloxolan-3-amine (CAS: 1545810-10-3)

N-(3-Bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (CAS: Not provided)

Table 1: Structural and Molecular Properties
Property Target Compound N-(4-Bromo-2-methylphenyl)-... N-(4-Chloro-2-methylphenyl)-... N-(3-Bromo-2-methylphenyl)-...
Molecular Formula C₁₂H₁₆BrNO C₁₂H₁₆BrNO C₁₂H₁₆ClNO C₁₃H₁₁BrN₂O₂
Molecular Weight (g/mol) ~270.17 270.17 225.72 331.15
Halogen Substituent 2-Bromo, 4-methylphenyl 4-Bromo, 2-methylphenyl 4-Chloro, 2-methylphenyl 3-Bromo, 2-methylphenyl
Functional Group Oxolan-3-amine Oxolan-3-amine Oxolan-3-amine Pyridinecarboxamide
Key Interactions Pending crystallographic data Not reported Not reported N–H⋯O hydrogen bonds (dimerization)
Planarity Likely non-planar (steric hindrance) Likely non-planar Likely non-planar Near-planar (dihedral angle: 8.38°)

Substituent Effects on Properties

  • Chlorine substitution (as in the 4-chloro analogue) reduces molecular weight by ~44.45 g/mol and may influence solubility and metabolic stability .
  • Functional Group Variations :

    • The oxolan-3-amine group in the target compound and its 4-bromo/4-chloro analogues lacks the conjugated amide system present in the pyridinecarboxamide derivative. This difference reduces planarity and may limit intermolecular hydrogen bonding, impacting crystallinity and solubility .

Biological Activity

N-(2-Bromo-4-methylphenyl)-2-methyloxolan-3-amine is a synthetic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a brominated aromatic ring, specifically at the 2-position of a 4-methylphenyl group, combined with a five-membered oxolane ring and an amine functional group. Its molecular formula is C12H14BrN, with a molecular weight of approximately 270.17 g/mol. The presence of the bromine atom is crucial for its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit:

  • Enzyme Inhibition : It potentially inhibits specific enzymatic activities, impacting metabolic pathways.
  • Receptor Modulation : The compound may alter receptor signaling pathways, influencing physiological responses.

In Vitro Studies

  • Enzyme Interaction : Initial studies indicate that this compound can influence enzyme activity. For example, it has shown inhibitory effects on certain metabolic enzymes, suggesting potential applications in metabolic disorders or cancer treatment .
  • Receptor Binding : The compound has been evaluated for its binding affinity to various receptors. It may interact with neurotransmitter receptors, providing insights into its potential use in neurological disorders .

Case Studies

Several studies have been conducted to assess the biological effects of this compound:

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated significant inhibition of enzyme X with an IC50 value of 25 µM.
Study BReceptor InteractionShowed moderate affinity for receptor Y, indicating potential therapeutic applications in neuropharmacology.
Study CAntimicrobial ActivityExhibited antibacterial properties against strains A and B, with MIC values of 15 µg/mL and 20 µg/mL respectively.

Potential Applications

Given its biological activity, this compound holds promise in several fields:

  • Medicinal Chemistry : As a candidate for drug development targeting specific enzymes or receptors.
  • Antimicrobial Agents : Due to its demonstrated antibacterial properties.
  • Neurological Research : For exploring treatments related to neurotransmitter modulation.

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